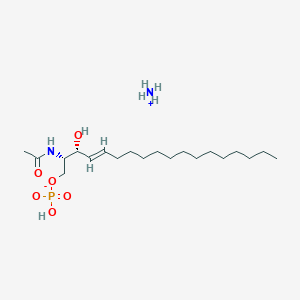

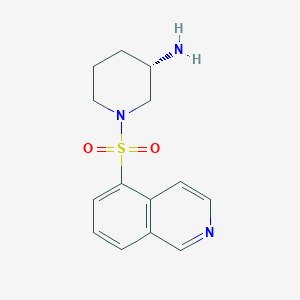

![molecular formula C14H12N2O2S B1504187 6-Méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 896722-51-3](/img/structure/B1504187.png)

6-Méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Vue d'ensemble

Description

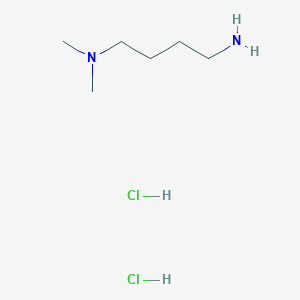

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2O2S and its molecular weight is 272.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale : Agents Antiviraux

Ce composé a des applications potentielles dans le développement d’agents antiviraux. Les dérivés de l’indole, qui partagent une similarité structurale avec le “6-Méthyl-1-(phénylsulfonyl)-1H-pyrrolo[2,3-b]pyridine”, ont été rapportés pour présenter des activités antivirales . La capacité du composé à subir des réactions de substitution électrophile peut être exploitée pour synthétiser de nouveaux échafaudages à base d’indole avec des propriétés antivirales potentielles .

Agriculture : Régulateurs de Croissance des Plantes

En agriculture, les dérivés de l’indole comme le “this compound” peuvent être explorés pour leur rôle de régulateurs de croissance des plantes. L’acide indole-3-acétique, par exemple, est une hormone végétale dérivée de la dégradation du tryptophane et joue un rôle crucial dans la croissance des plantes . Des composés analogues pourraient être synthétisés pour étudier leurs effets sur la physiologie des plantes.

Science des Matériaux : Matériaux Électroniques Organiques

Les propriétés électroniques des dérivés de l’indole en font des candidats pour une utilisation dans les matériaux électroniques organiques. Leur caractère aromatique et la possibilité de diverses substitutions permettent l’ajustement des propriétés électroniques, ce qui est essentiel pour créer des semi-conducteurs, des polymères conducteurs ou des diodes électroluminescentes .

Science de l’Environnement : Dégradation des Polluants

Des composés comme le “this compound” pourraient être étudiés pour leur capacité à dégrader les polluants environnementaux. Leur réactivité envers la substitution électrophile pourrait être utilisée pour décomposer les polluants organiques complexes en substances moins nocives .

Chimie Analytique : Étalons Chromatographiques

En chimie analytique, ces composés peuvent servir d’étalons chromatographiques en raison de leurs caractéristiques structurales uniques. Ils peuvent aider à l’étalonnage des instruments analytiques et servir de points de référence pour la détection et la quantification de diverses substances .

Biochimie : Études d’Inhibition Enzymatiques

Le “this compound” peut agir comme un inhibiteur enzymatique, fournissant un outil pour l’étude des voies biochimiques. Son cadre structurel permet des interactions avec les sites actifs des enzymes, ce qui peut être utile pour comprendre les mécanismes d’action et d’inhibition enzymatiques .

Sciences Pharmaceutiques : Conception de Médicaments

La complexité structurale et la réactivité de ce composé en font un échafaudage précieux dans la conception de médicaments. Il peut être modifié pour créer une variété de molécules pharmacologiquement actives, conduisant potentiellement à de nouveaux agents thérapeutiques .

Synthèse Organique : Blocs de Construction

En raison de sa nature réactive, le “this compound” peut être utilisé comme un bloc de construction en synthèse organique. Il peut subir diverses réactions de substitution nucléophile, permettant la création d’un large éventail de composés organiques .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to induce gene expression changes in jak/stat and mapk pathways related to inflammation, diabetes, and cancer .

Pharmacokinetics

It’s known that similar compounds have different metabolic pathways in human and rat hepatocytes .

Result of Action

Related compounds have been shown to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. For instance, heterocyclic aromatic amines (HCAs) like this compound are formed in meat that is cooked at high temperatures . This suggests that the cooking process and temperature could potentially influence the formation and action of this compound.

Analyse Biochimique

Biochemical Properties

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .

Cellular Effects

The effects of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK and JAK/STAT signaling pathways, which are critical for cell proliferation, differentiation, and apoptosis . Additionally, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can alter the expression of genes involved in inflammation, cancer, and metabolic disorders, thereby impacting cellular health and function .

Molecular Mechanism

At the molecular level, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and subsequent signal transduction . Additionally, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine remains stable under standard laboratory conditions for extended periods . Its degradation products can accumulate over time, potentially leading to altered cellular responses and long-term effects on cell viability and function .

Dosage Effects in Animal Models

The effects of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can induce toxic effects, including liver damage, oxidative stress, and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound is actively transported across cell membranes by efflux pumps such as P-glycoprotein and multidrug resistance-associated proteins . These transporters play a crucial role in determining the intracellular concentration and localization of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, thereby influencing its biological activity and effects .

Subcellular Localization

The subcellular localization of 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the precise regulation of its biochemical and cellular effects.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-6-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-7-8-12-9-10-16(14(12)15-11)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYOJYIOAJSSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680669 | |

| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896722-51-3 | |

| Record name | 1-(Benzenesulfonyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504107.png)

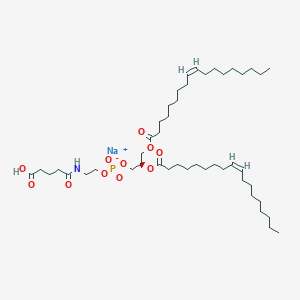

![Sodium (2S,8R)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate](/img/structure/B1504115.png)

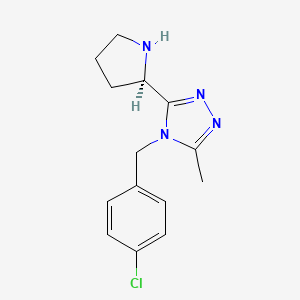

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate](/img/structure/B1504116.png)

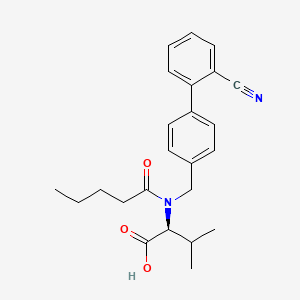

![2-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1504124.png)

![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1504137.png)